molecular formula C7H10O2 B3187178 4-Methylcyclohexane-1,3-dione CAS No. 14203-46-4

4-Methylcyclohexane-1,3-dione

Cat. No.: B3187178
CAS No.: 14203-46-4
M. Wt: 126.15 g/mol
InChI Key: BXDJIVKCVVTETR-UHFFFAOYSA-N
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Description

4-Methylcyclohexane-1,3-dione is an organic compound with the molecular formula C7H10O2. It is a derivative of cyclohexane, where two carbonyl groups are positioned at the 1 and 3 positions, and a methyl group is attached to the 4 position. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylcyclohexane-1,3-dione can be synthesized through several methods. One common approach involves the Robinson annulation reaction, where a Michael addition followed by an aldol condensation is catalyzed by enzymes such as lipase from porcine pancreas . The reaction typically involves the use of methyl vinyl ketone and 2-methylcyclohexane-1,3-dione as reactants, with the reaction conditions optimized in various organic solvents at around 50°C .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and efficient catalytic processes. The exact methods can vary, but they often include the use of high-pressure reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methylcyclohexane-1,3-dione undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various diketone derivatives.

    Reduction: Reduction reactions can convert the diketone groups into hydroxyl groups.

    Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketone derivatives, while reduction can produce diols.

Scientific Research Applications

4-Methylcyclohexane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylcyclohexane-1,3-dione involves its participation in enzyme-catalyzed reactions. For instance, in the Robinson annulation, the compound undergoes a Michael addition followed by an aldol condensation, facilitated by the catalytic activity of enzymes like lipase . These reactions are crucial for the formation of complex cyclic structures.

Comparison with Similar Compounds

  • 2-Methylcyclohexane-1,3-dione
  • Cyclohexane-1,3-dione
  • 4-Methylcyclohexane-1,4-dione

Comparison: 4-Methylcyclohexane-1,3-dione is unique due to the specific positioning of its methyl and carbonyl groups, which influences its reactivity and the types of reactions it can undergo. Compared to 2-Methylcyclohexane-1,3-dione, the position of the methyl group in this compound results in different steric and electronic effects, leading to variations in reaction pathways and products.

Properties

IUPAC Name

4-methylcyclohexane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-2-3-6(8)4-7(5)9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDJIVKCVVTETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of lithium diisopropylamide mono (tetrahydrofuran) (100 ml, 150 mM, 1.5M solution) in dry tetrahydrofuran (100 ml) under an atmosphere of nitrogen and at -78° C. was added dropwise 3-ethoxy-2-cyclohexen-1-one (21.0 g, 150 mM) dissolved in tetrahydrofuran (70 ml) over a period of 15 min. After an additional 45 min, methyl iodide (21.29 g, 150 mM) dissolved in dry tetrahydrofuran (10 ml) was added dropwise over a period of 5 min. After a further 15 min the cooling bath was removed and the whole stirred at room temperature for 1 h. Water was then added and the enol ether intermediate recovered into ether, washed (brine), dried (Na2SO4) and evaporated to dryness. The oil thus obtained was dissolved in ethanol (100 ml) and 5N hydrochloric acid (228 ml) added. The whole was stirred at room temperature for 45 min. Water (800 ml) was added, the aqueous phase made basic to pH 8-9 (NaOH) and extracted with ethyl acetate. The aqueous phase was re-acidified (HCl) and the product extracted into ethyl acetate. The organic phase was washed with brine, dried (Na2SO4) and evaporated to give the title compound (D11) (17.6 g) (92%) as an oil. Product could be used directly in the preparation of intermediate D13 without further purification.
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
21.29 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
228 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
70 mL
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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